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molecular formula C12H16O3 B097766 Ethyl 2-methyl-2-phenoxypropanoate CAS No. 18672-04-3

Ethyl 2-methyl-2-phenoxypropanoate

Cat. No. B097766
M. Wt: 208.25 g/mol
InChI Key: WGIIOGRUHSJKMI-UHFFFAOYSA-N
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Patent
US08507493B2

Procedure details

To a solution of 2-methyl-2-phenoxypropanoic acid from Step A (0.05 mmol) in methanol (200 mL) was added aqueous LiOH (150 mL, 1 mol). The reaction mixture was refluxed for 3 hours. After removal of the solvent, the residue was extracted with ethyl acetate (50 mL×2). The aqueous layer was adjusted to pH=2 with concentrated HCl and extracted with ethyl acetate (200 mL×4). The combined extracts were washed with brine, dried with sodium sulfate and concentrated to give the titled compound. 1H NMR (400 MHz, CDCl3) δ ppm 7.26˜7.30 (m, 2H), 7.06 (t, J=7.2 Hz 1H), 6.93-6.95 (m, 2H), 1.61 (s, 6H); LCMS (ESI+) m/z 181 (M+H)+.
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([CH3:8])[C:3]([O:5]CC)=[O:4].[Li+].[OH-]>CO>[CH3:8][C:2]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([CH3:1])[C:3]([OH:5])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
0.05 mmol
Type
reactant
Smiles
CC(C(=O)OCC)(C)OC1=CC=CC=C1
Name
Quantity
150 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethyl acetate (50 mL×2)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (200 mL×4)
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)(C)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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